

Comprehensive Characterization Profile: 4-Nitroanisole (CAS 100-17-4)[1][2][3]

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Compound of Interest

Compound Name: 1-Methoxy-4-nitrobutane

Cat. No.: B11717983

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Executive Summary

4-Nitroanisole (1-methoxy-4-nitrobenzene) is a critical aromatic intermediate used extensively in the synthesis of azo dyes and pharmaceutical precursors, specifically as a substrate for reduction to p-anisidine. While structurally simple, its characterization requires rigorous attention to isomeric purity (vs. o-nitroanisole) and potential degradation products (p-nitrophenol).

This guide provides a self-validating analytical framework for the identification, purity profiling, and safety assessment of 4-nitroanisole. The protocols detailed herein are designed to meet the stringency of GLP (Good Laboratory Practice) environments, prioritizing reproducibility and mechanistic understanding.

Physicochemical Profile

The following constants serve as the primary "gatekeepers" for material identity. Deviations in melting point are particularly indicative of isomeric contamination by o-nitroanisole (which is a liquid at room temperature) or solvent occlusion.

Parameter	Value / Range	Conditions	Relevance
Appearance	Pale yellow to beige crystals	Ambient	Darkening indicates oxidation or amine formation.
Melting Point	51 – 54 °C	Standard Pressure	Depression <51°C suggests significant impurity.
Boiling Point	~260 °C	760 mmHg	High thermal stability, suitable for GC.
Density	1.233 g/cm ³	25 °C (Solid)	Denser than water; phase separation is rapid.
Solubility	Insoluble	Water	Requires organic mobile phases (ACN/MeOH).
Solubility	Soluble	Ethanol, Ether, Acetone	Ideal solvents for sample prep.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation. The symmetry of the para-substitution pattern creates a distinct AA'BB' system in the aromatic region.

Protocol: Dissolve ~10 mg sample in 0.6 mL DMSO-d₆.

- ¹H NMR (400 MHz, DMSO-d₆):
 - δ 3.92 ppm (s, 3H): Methoxy group (-OCH₃). Sharp singlet.
 - δ 7.15 ppm (d, J = 9.2 Hz, 2H): Aromatic protons ortho to the electron-donating methoxy group. Upfield shift due to resonance donation.

- δ 8.20 ppm (d, $J = 9.2$ Hz, 2H): Aromatic protons ortho to the electron-withdrawing nitro group. Downfield shift due to deshielding.
- ^{13}C NMR (100 MHz, DMSO- d_6):
 - δ 56.5 ppm: Methoxy carbon.
 - δ 114.6 ppm: Aromatic C ortho to $-\text{OCH}_3$.
 - δ 126.0 ppm: Aromatic C ortho to $-\text{NO}_2$.
 - δ 141.5 ppm: Aromatic C-N (quaternary).
 - δ 164.2 ppm: Aromatic C-O (quaternary).

Mass Spectrometry (EI-MS)

Electron Ionization (70 eV) produces a fragmentation pattern driven by the stability of the phenoxy radical and the loss of the nitro group.

Fragmentation Logic:

- Molecular Ion (M^+): m/z 153.
- Loss of NO ($\text{M} - 30$): m/z 123 (Characteristic rearrangement of nitroarenes).
- Loss of NO_2 ($\text{M} - 46$): m/z 107 (Formation of the methoxyphenyl cation).
- Loss of $\text{CH}_3 + \text{NO}_2$: m/z 92 (Phenoxy cation).
- Phenyl Cation: m/z 77.

Infrared Spectroscopy (FT-IR)

- Asymmetric NO_2 Stretch: $\sim 1500\text{--}1520$ cm^{-1} (Very Strong).
- Symmetric NO_2 Stretch: $\sim 1330\text{--}1350$ cm^{-1} (Strong).
- C-O-C (Ether) Stretch: ~ 1260 cm^{-1} (Asymmetric) and ~ 1020 cm^{-1} (Symmetric).

Chromatographic Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the critical impurity p-nitrophenol (a potential hydrolysis product) and the isomer o-nitroanisole.

HPLC Method Protocol

This reverse-phase method utilizes a C18 stationary phase with acid modification to suppress the ionization of potential phenolic impurities, ensuring sharp peak shapes.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.
- Temperature: 30 $^{\circ}$ C.
- Detection: UV at 300 nm (Optimized for nitro-aromatic conjugation; avoids solvent cutoff noise).
- Injection Volume: 5-10 μ L.
- Gradient Program:
 - 0-2 min: 20% B (Isocratic hold)
 - 2-15 min: 20% \rightarrow 80% B (Linear gradient)
 - 15-20 min: 80% B (Wash)

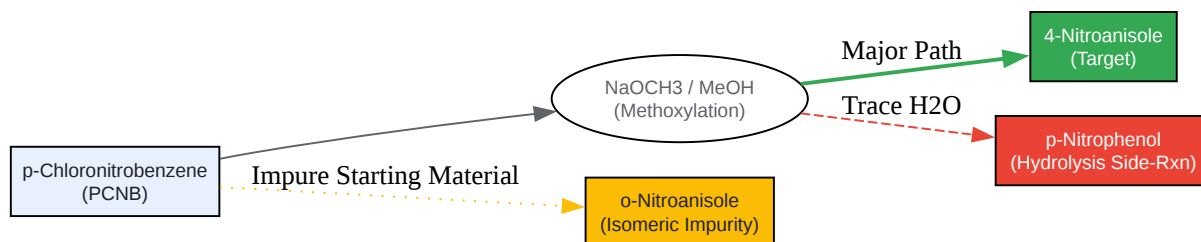
Data Interpretation:

- p-Nitrophenol (more polar) elutes first.
- 4-Nitroanisole elutes mid-gradient.

- Late eluters may include bis-nitrated byproducts.

Synthesis & Impurity Flow

Understanding the synthesis origin helps predict impurities. The standard route involves nucleophilic aromatic substitution (methoxylation) of p-chloronitrobenzene.



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Figure 1: Synthetic pathway and origin of critical impurities. Note that o-nitroanisole is usually carried over from impure PCNB starting material.

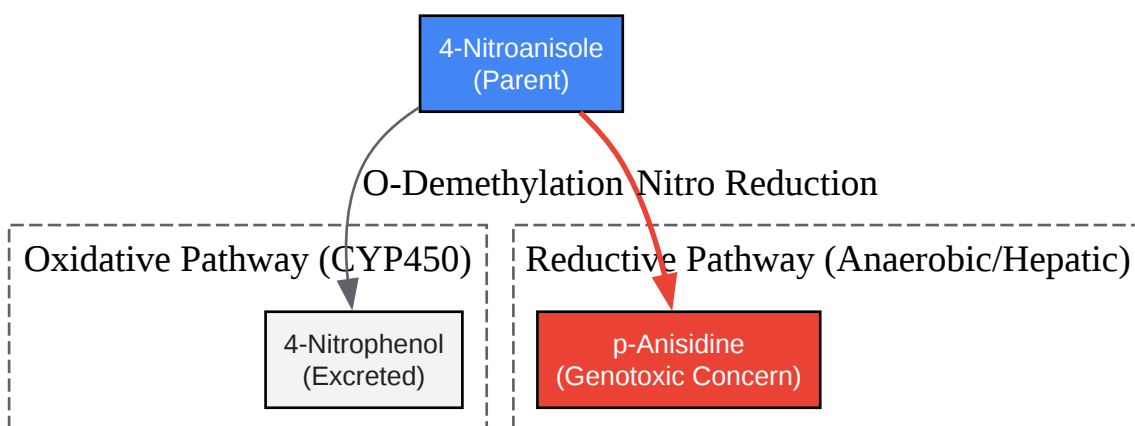
Metabolic & Safety Profile

For drug development professionals, understanding the metabolic fate of 4-nitroanisole is crucial. It is a Class 2 Carcinogen Suspect (IARC/NTP context) primarily due to its metabolites.

Metabolic Pathways

The compound undergoes two primary biotransformations in mammalian systems:

- O-Demethylation: Mediated by CYP450 (specifically CYP2E1), yielding p-nitrophenol.
- Nitro Reduction: A reductive pathway yielding p-anisidine (4-methoxyaniline), which is a known genotoxin.



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Figure 2: Primary metabolic fates. The reduction to p-anisidine represents the primary toxicological vector.

Toxicology Data

- Acute Oral Toxicity (Rat): LD50 = 2300 mg/kg [1].[1][2][3][4][5]
- Carcinogenicity: Reasonably anticipated to be a human carcinogen based on structural analogues (o-nitroanisole) and metabolite profiles [2].
- Handling: Use full PPE (nitrile gloves, respirator). Avoid dust generation.[4]

References

- National Toxicology Program (NTP). Testing Status of Agents at NTP: 4-Nitroanisole. Available at: [\[Link\]](#)
- PubChem Database. 4-Nitroanisole (CID 7485) - Safety and Hazards. National Library of Medicine. Available at: [\[Link\]](#)
- NIST Chemistry WebBook. Benzene, 1-methoxy-4-nitro- Mass Spectrum. Available at: [\[Link\]](#)

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